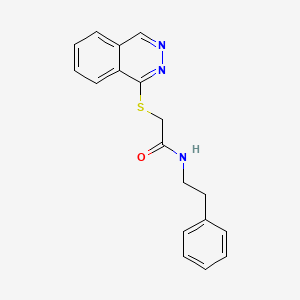

N-(2-phenylethyl)-2-(phthalazin-1-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-2-phthalazin-1-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c22-17(19-11-10-14-6-2-1-3-7-14)13-23-18-16-9-5-4-8-15(16)12-20-21-18/h1-9,12H,10-11,13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUGYYZXQAUDIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-phenylethyl)-2-(phthalazin-1-ylsulfanyl)acetamide is a compound with significant potential in pharmacological applications, particularly due to its unique structural features that influence its biological activity. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3OS, with a molecular weight of 323.41 g/mol. The compound features a phthalazin moiety linked to a phenylethyl group through a sulfanyl acetamide functional group. This structural arrangement is believed to play a crucial role in its biological interactions.

Synthesis

The synthesis of this compound involves several steps, starting from the alkylation of 4-benzyl-1(2H)-phthalazinone. The alkylation reaction is selective for the nitrogen atom, which demonstrates the compound's potential for further modifications to enhance its biological activity .

Biological Activity

Anticancer Activity

Research indicates that compounds related to phthalazin derivatives exhibit promising anticancer properties. For instance, studies have shown that phthalazinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells (MCF7) and leukemia cells (HL-60) . The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.

Neuroprotective Effects

this compound has also been investigated for neuroprotective effects. Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

Antimicrobial Activity

The compound has shown antibacterial properties against various pathogens. In vitro studies suggest that it can inhibit bacterial growth by disrupting cellular processes, although specific mechanisms remain under investigation.

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on MCF7 cells, revealing a significant reduction in cell viability at concentrations above 10 µM. The IC50 was determined to be approximately 8 µM, indicating potent activity against breast cancer cells.

- Neuroprotective Mechanism : In a model of neurotoxicity induced by amyloid-beta peptides, the compound exhibited protective effects by reducing oxidative stress markers and improving neuronal survival rates by up to 40% compared to controls.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.

Summary Table of Biological Activities

Scientific Research Applications

Anticancer Properties

Research has indicated that phthalazinone derivatives, including those related to N-(2-phenylethyl)-2-(phthalazin-1-ylsulfanyl)acetamide, exhibit promising anticancer activity. These compounds have been studied as inhibitors of poly (adenosine diphosphate-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, particularly in tumors with defective DNA repair pathways .

Antimicrobial Activity

Phthalazinone derivatives have also shown antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, suggesting that modifications to the phthalazinone structure can enhance their antibacterial activity . The specific compound this compound may contribute to this effect due to its unique structural features.

Anticonvulsant Effects

The anticonvulsant potential of related compounds has been documented, indicating that modifications in the phthalazinone framework could yield substances effective in treating epilepsy. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance anticonvulsant activity, making it a target for further research .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes starting from simple phthalazine derivatives. The following general steps outline the synthesis pathway:

- Formation of Phthalazine Derivative : Starting materials such as phthalic anhydride are reacted with hydrazine derivatives to form the basic phthalazine structure.

- Substitution Reactions : Subsequent reactions involve introducing the 2-(phthalazin-1-ylsulfanyl) group through nucleophilic substitution methods.

- Acetamide Formation : Finally, acetamide functionalities are introduced via acylation reactions.

The ability to modify the substituents on the phthalazine core allows for the exploration of various biological activities and optimizations for specific therapeutic effects.

Structure-Activity Relationships

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key factors influencing activity include:

- Substituent Positioning : The placement of phenethyl and sulfur groups affects both solubility and biological interactions.

- Electronic Properties : Electron-donating or withdrawing groups can modulate the reactivity and binding affinity of the compound towards biological targets.

Case Studies and Research Findings

Several studies have focused on synthesizing analogs of this compound to evaluate their therapeutic potential:

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenylethyl-Substituted Acetamides

- iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) :

iCRT3 shares the N-(2-phenylethyl)acetamide backbone but incorporates an oxazole ring instead of phthalazine. It acts as a Wnt/β-catenin pathway inhibitor by binding β-catenin, suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages . In contrast, the phthalazine group in the target compound may favor interactions with other enzymatic targets (e.g., kinases or phosphodiesterases) due to its larger aromatic surface area. - Fentanyl Analogs (e.g., Ocfentanil, 4-Methoxybutyrylfentanyl) :

These opioids feature a piperidinyl-phenylethyl-acetamide scaffold, prioritizing μ-opioid receptor binding. The target compound lacks the piperidine ring critical for opioid activity, suggesting divergent therapeutic applications .

Heterocyclic Acetamides

- Benzothiazole Derivatives (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) :

Benzothiazole-containing acetamides exhibit enhanced metabolic stability and selectivity for kinases or antimicrobial targets. The phthalazine group in the target compound may offer superior π-π stacking interactions in enzyme binding compared to benzothiazole’s smaller heterocycle . - Thiazole/Piperazine Hybrids (e.g., N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide): Thiazole rings combined with morpholine/phenylethyl groups improve solubility and blood-brain barrier penetration. The target compound’s phthalazine-sulfanyl group likely reduces CNS permeability due to higher polarity .

Pharmacokinetic Modifiers

- N-Phenyl-2-(piperazin-1-yl)acetamide :

Piperazine moieties enhance water solubility and bioavailability. The target compound’s phthalazine-sulfanyl group may reduce solubility compared to piperazine but increase binding affinity to hydrophobic enzyme pockets . - N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide :

Sulfonyl groups improve metabolic stability and electrophilic reactivity. The phthalazine-sulfanyl bridge in the target compound could offer a balance between stability and redox activity .

Key Differentiators of N-(2-phenylethyl)-2-(phthalazin-1-ylsulfanyl)acetamide

- Pharmacokinetic Profile : Compared to piperazine/morpholine-containing analogs, its solubility may be lower but offset by enhanced target affinity.

- Therapeutic Potential: Unlike opioid analogs (e.g., fentanyl derivatives) or NSAIDs (e.g., Nimesulide), the target compound’s mechanism likely revolves around enzyme inhibition or anti-inflammatory pathways akin to iCRT3 but with distinct selectivity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-phenylethyl)-2-(phthalazin-1-ylsulfanyl)acetamide, and how can reaction conditions be tailored to improve yield?

- Methodology : A multi-step synthesis approach is typically employed. For example, coupling phthalazine-1-thiol with 2-chloro-N-(2-phenylethyl)acetamide under basic conditions (e.g., NaH or K₂CO₃ in DMF) at 60–80°C for 6–12 hours can yield the target compound. Monitoring via TLC (hexane:ethyl acetate, 7:3) and purification by column chromatography is recommended to isolate the product .

- Critical Parameters : Solvent choice (polar aprotic solvents enhance nucleophilic substitution), stoichiometry of the thiol intermediate, and temperature control to minimize side reactions like oxidation of the sulfanyl group .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- Purity : HPLC with a C18 column (acetonitrile:water gradient) to confirm >95% purity.

- Structural Confirmation : ¹H/¹³C NMR to verify acetamide (-NHCO-) and phthalazine aromatic protons; IR spectroscopy to confirm S-C=O and C-N stretches (1650–1750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI+) to validate the molecular ion peak [M+H]⁺ .

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Studies :

- Thermal Stability : Store at –20°C in amber vials to prevent degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf life, with HPLC monitoring for decomposition products .

- Light Sensitivity : UV-Vis spectroscopy (200–400 nm) to assess photodegradation; observe for loss of sulfanyl group integrity .

Advanced Research Questions

Q. How do structural modifications to the phthalazine or phenylethyl moieties influence biological activity?

- Structure-Activity Relationship (SAR) Design :

- Phthalazine Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) to enhance electrophilic reactivity for enzyme inhibition. Compare inhibition constants (Kᵢ) against kinase targets using fluorescence polarization assays .

- Phenylethyl Tail : Replace with bulkier aryl groups (e.g., naphthyl) to study steric effects on receptor binding. Molecular docking (AutoDock Vina) and MD simulations can predict binding affinity changes .

Q. How can contradictory data on this compound’s biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?

- Data Reconciliation Strategies :

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. THP-1) and treatment durations. For example, IC₅₀ discrepancies in cytotoxicity may arise from differences in metabolic activation pathways .

- Target Selectivity : Use CRISPR-engineered cells lacking specific receptors (e.g., COX-2) to isolate mechanisms. Western blotting for downstream markers (e.g., p38 MAPK) clarifies pathway engagement .

Q. What advanced techniques are suitable for studying its interaction with cytochrome P450 enzymes?

- Mechanistic Probes :

- Inhibitory Kinetics : Conduct time-dependent inhibition assays with human liver microsomes, using LC-MS/MS to quantify metabolite formation (e.g., hydroxylated derivatives) .

- Crystallography : Co-crystallize the compound with CYP3A4 to resolve binding modes. Synchrotron radiation (1.8 Å resolution) can map hydrogen bonds between the phthalazine ring and heme iron .

Methodological Resources

- Synthetic Protocols : Refer to PubChem’s computed properties for reaction optimization (InChI Key, solubility parameters) .

- Biological Assays : Adapt protocols from structurally similar sulfanyl-acetamide derivatives, such as thiazole-containing analogs, for antimicrobial or antiproliferative screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.